2-Methyl-2-propane-D9-thiol

説明

Chemical Identity:

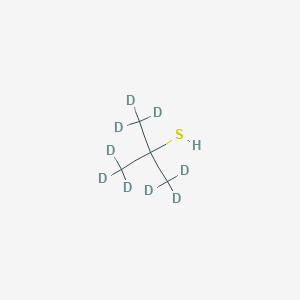

2-Methyl-2-propane-d9-thiol (CAS [99224-24-5], MW 99.24 g/mol) is a deuterated analog of tert-butyl mercaptan [(CH₃)₃CSH], where nine hydrogen atoms in the methyl groups are replaced by deuterium (D) . Its molecular formula is (CD₃)₃CSH, with 99 atom% deuterium incorporation, making it a high-purity isotopic standard for analytical applications .

Applications: Primarily used as a certified reference material (CRM) in environmental and industrial analyses, such as volatile organic compound (VOC) detection in air, water, and materials (e.g., automotive coatings) . Its deuterated structure enables precise quantification via mass spectrometry (MS) by eliminating interference from non-deuterated analogs in complex matrices .

特性

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXCDAVJEZZYLT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-2-propane-D9-thiol can be synthesized through the reaction of deuterated tert-butyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, 2-Methyl-2-propane-D9-thiol is produced by the deuteration of 2-methyl-2-propanethiol. This process involves the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated water in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions

2-Methyl-2-propane-D9-thiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form the corresponding thiolate anion.

Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine, ozone, and peroxyacids such as m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and bases like sodium hydroxide or potassium hydroxide are commonly used.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiolate anions.

Substitution: Thioethers.

科学的研究の応用

2-Methyl-2-propane-D9-thiol is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is used in studies involving sulfur metabolism and enzyme reactions.

Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.

Industry: It is used as an odorant in natural gas and as a stabilizer in polymer production.

作用機序

The mechanism of action of 2-Methyl-2-propane-D9-thiol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it can donate electrons to oxidizing agents, forming disulfides or sulfoxides. The deuterium atoms in the compound can also influence reaction kinetics and mechanisms due to the isotope effect.

類似化合物との比較

Comparison with Similar Compounds

Structural and Isotopic Analogues

Key Comparative Findings

- Isotopic Stability : 2-Methyl-2-propane-d9-thiol exhibits superior isotopic purity (99 atom% D) compared to partially deuterated thiols (e.g., methanethiol-d3), minimizing spectral overlap in MS .

- Reactivity : The bulky tert-butyl group in 2-Methyl-2-propane-d9-thiol reduces nucleophilic reactivity compared to linear analogs (e.g., 2-Methyl-1-propanethiol), making it less prone to oxidation or disulfide formation during storage .

- Analytical Utility: Unlike non-deuterated tert-butyl mercaptan, the d9-labeled version avoids interference in GC-MS quantification of VOCs, as seen in compliance with HJ 639-2012 (water quality analysis) .

Physical-Chemical Properties

| Property | 2-Methyl-2-propane-d9-thiol | tert-Butyl Mercaptan | Methanethiol-d3 |

|---|---|---|---|

| Boiling Point (°C) | ~64–66 (estimated) | 64–66 | 6.2 |

| Density (g/cm³) | ~0.85 (deuterium effect) | 0.82 | 0.89 |

| Solubility in Water | Low (similar to non-deuterated) | Insoluble | Slightly soluble |

Research and Commercial Considerations

- Synthesis Challenges: Deuterated thiols like 2-Methyl-2-propane-d9-thiol require specialized deuteration protocols (e.g., catalytic exchange or Grignard reactions with deuterated reagents), leading to higher production costs compared to non-deuterated analogs .

- Regulatory Compliance : Listed under hazardous material class 4.1-II (flammable liquid) in safety data sheets, requiring stringent handling protocols .

- Market Availability : Supplied by vendors like Shanghai ANPEL (1g: $6,100; 250mg: $75,900) and CDN Isotopes (0.25g: $410; 0.5g: $695), reflecting its niche application .

生物活性

2-Methyl-2-propane-D9-thiol, also known as tert-butyl mercaptan, is a sulfur-containing organic compound with the molecular formula CHS. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential biological activities.

2-Methyl-2-propane-D9-thiol is characterized by its thiol (-SH) functional group, which imparts distinct chemical reactivity. The compound's structure can be represented as follows:

- Molecular Formula: CHS

- CAS Number: 99224-24-5

The thiol group is known for its nucleophilic characteristics, allowing it to participate in various biochemical reactions. The compound's structure is essential for understanding its biological interactions.

Antimicrobial Properties

Research indicates that 2-Methyl-2-propane-D9-thiol exhibits significant antimicrobial activity. Studies have shown that thiols can disrupt microbial membranes and inhibit the growth of various pathogens. For instance, a study highlighted the effectiveness of thiols against bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to high antibacterial properties .

The biological activity of 2-Methyl-2-propane-D9-thiol is primarily attributed to its ability to interact with cellular components. The proposed mechanisms include:

- Disruption of Membrane Integrity: Thiols can integrate into lipid membranes, altering their permeability and leading to cell lysis.

- Inhibition of Enzymatic Activity: The thiol group can form disulfide bonds with cysteine residues in proteins, inhibiting enzyme function and disrupting metabolic pathways.

Case Studies

Several case studies have explored the biological effects of 2-Methyl-2-propane-D9-thiol:

- Antimicrobial Efficacy: A study published in a peer-reviewed journal assessed the compound's effectiveness against fungal species, revealing that it inhibited the growth of Candida albicans and other pathogenic fungi .

- Cell Culture Studies: In vitro experiments demonstrated that exposure to 2-Methyl-2-propane-D9-thiol resulted in cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Summary of Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。